N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a pyrazole ring, a moiety found in various pharmaceutical drugs .
Molecular Structure Analysis
The compound contains several functional groups, including a methoxy group (-OCH3), a phenylsulfonyl group (-PhSO2-), and a pyrazole ring . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides, methoxyphenyl compounds, and pyrazoles each have characteristic reactions. For example, sulfonamides can undergo hydrolysis, methoxy groups can be demethylated, and pyrazoles can participate in various cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the methoxy group might increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Scientific Research Applications
Synthesis and Bioactivity Studies
A study by Gul et al. (2016) focuses on the synthesis of various benzenesulfonamides, including compounds structurally similar to N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. The research evaluates their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives in this study have shown interesting cytotoxic activities, suggesting their potential in anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Evaluation
Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. The antimicrobial activities of these new sulfone derivatives were evaluated, revealing that several derivatives exhibited significant activity, surpassing the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-9-7-8-19(16-20)23-17-24(18-12-14-21(32-2)15-13-18)27(25-23)34(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLGPGUEOFEHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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